molecular formula C15H14Br2O3S B14344833 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate CAS No. 92425-68-8

5-Bromo-2-propylphenyl 4-bromobenzenesulfonate

Cat. No.: B14344833
CAS No.: 92425-68-8
M. Wt: 434.1 g/mol
InChI Key: PKCISQLTXUIVFG-UHFFFAOYSA-N
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Description

5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C15H14Br2O3S It is a brominated derivative of phenyl benzenesulfonate, characterized by the presence of bromine atoms at specific positions on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate typically involves the bromination of 2-propylphenyl benzenesulfonate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propylphenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenyl benzenesulfonates.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of de-brominated phenyl benzenesulfonates.

Scientific Research Applications

5-Bromo-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfonate group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-propylphenyl benzenesulfonate
  • 4-Bromo-2-propylphenyl benzenesulfonate
  • 5-Bromo-2-methylphenyl 4-bromobenzenesulfonate

Uniqueness

5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is unique due to the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

92425-68-8

Molecular Formula

C15H14Br2O3S

Molecular Weight

434.1 g/mol

IUPAC Name

(5-bromo-2-propylphenyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C15H14Br2O3S/c1-2-3-11-4-5-13(17)10-15(11)20-21(18,19)14-8-6-12(16)7-9-14/h4-10H,2-3H2,1H3

InChI Key

PKCISQLTXUIVFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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